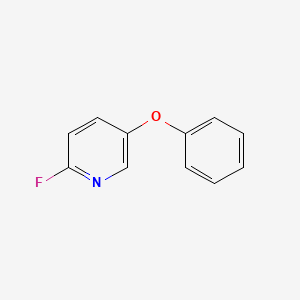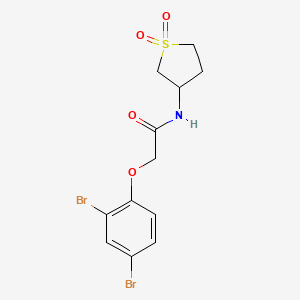![molecular formula C13H14ClN3O2S B2586905 (2-Chlor-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanon CAS No. 2034553-22-3](/img/structure/B2586905.png)
(2-Chlor-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reagents: Formaldehyde and a suitable base like sodium hydroxide
Reaction: Aldol condensation to form the methanone moiety.
Industrial Production Methods
For industrial-scale production, this compound can be synthesized using batch reactors where precise control of temperature, pressure, and reaction time ensures high yield and purity. Solvent extraction and chromatography are often employed to purify the final product.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound serves as a precursor for synthesizing more complex molecules used in pharmaceuticals, agrochemicals, and materials science. Its unique structure allows for modifications that can lead to new chemical entities.
Biology
In biological research, this compound is studied for its potential bioactive properties, including antimicrobial and antifungal activities. It also serves as a molecular probe to study enzyme interactions.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects, such as anti-inflammatory and anticancer properties. It plays a role in the development of new drug candidates.
Industry
Industrially, it is used in the synthesis of advanced materials, including polymers and dyes, due to its stable and versatile chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. Here's a common synthetic route:
Step 1: Formation of the Thieno[3,2-c]pyridine Ring
Starting materials: 2-chloroacetophenone and elemental sulfur
Reaction: A cyclization reaction under basic conditions with the use of sodium methoxide and heating.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones under the influence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions typically target the ketone group in the methanone moiety, using reagents like sodium borohydride or lithium aluminium hydride to form secondary alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the chloro position or the methoxy group, facilitated by reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, and acetic acid at elevated temperatures.
Reduction: : Sodium borohydride or lithium aluminium hydride in aprotic solvents like tetrahydrofuran.
Substitution: : Halide ions in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Secondary alcohols from the reduction of the methanone group.
Substitution: : Various substituted derivatives depending on the electrophile or nucleophile used.
Wirkmechanismus
The exact mechanism of action of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone depends on its application:
Molecular Targets: : In biological systems, it may target specific enzymes or receptors, modulating their activity.
Pathways Involved: : It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on the modifications made to its structure.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone exhibits unique properties due to its specific combination of functional groups.
Similar Compounds
(2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone: : Lacks the pyrazolyl group, leading to different chemical reactivity and bioactivity.
(3-Methoxy-1-methyl-1H-pyrazol-4-yl)methanone: : Missing the thieno[3,2-c]pyridine ring, altering its pharmacological profile and chemical behavior.
This structural uniqueness offers distinct advantages and applications across various fields.
Eigenschaften
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-16-7-9(12(15-16)19-2)13(18)17-4-3-10-8(6-17)5-11(14)20-10/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIAXOFKOPNDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2586823.png)
![(4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B2586824.png)


![11-tert-Butyl-4-propyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2586829.png)







![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2586845.png)
